

Application Notes and Protocols: 2-Chloroethyl 4-chlorophenyl sulfone

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Compound of Interest

Compound Name:	2-Chloroethyl 4-chlorophenyl sulfone
Cat. No.:	B095232

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Introduction

2-Chloroethyl 4-chlorophenyl sulfone is a chemical compound utilized as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.^[1] Its chemical structure, featuring a reactive 2-chloroethyl group and a stable 4-chlorophenyl sulfone moiety, makes it a valuable reagent for introducing the (4-chlorophenyl)sulfonyl)ethyl group onto various nucleophiles. This document provides detailed application notes and protocols for its use as a laboratory reagent in common alkylation reactions.

Physicochemical Properties

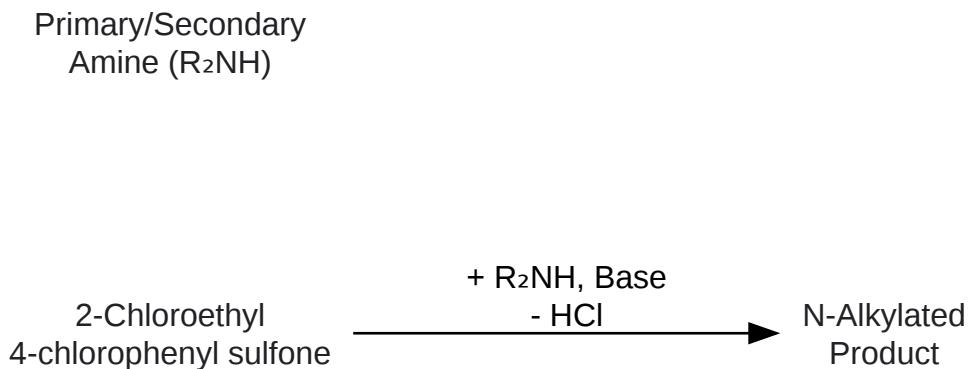
A summary of the key physicochemical properties of **2-Chloroethyl 4-chlorophenyl sulfone** is presented in the table below.

Property	Value
CAS Number	16191-84-7 [1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₈ Cl ₂ O ₂ S [2] [4] [5]
Molecular Weight	239.11 g/mol [2]
Appearance	White to almost white powder or crystal [2] [3] [4] [5]
Melting Point	96 °C [2] [4] [5]
Purity	Min. 95.0% (GC) to 99% [2] [3]
Storage	Sealed in a dry place at room temperature [4] [5]

Application 1: N-Alkylation of Amines

Principle:

2-Chloroethyl 4-chlorophenyl sulfone can be used as an alkylating agent to introduce the (4-chlorophenyl)sulfonyl)ethyl group to primary and secondary amines. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of a new carbon-nitrogen bond and the elimination of hydrogen chloride, which is neutralized by a base.



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Caption: General reaction scheme for the N-alkylation of amines.

Experimental Protocol: N-Alkylation of Morpholine

• Reagents and Materials:

- **2-Chloroethyl 4-chlorophenyl sulfone** (1.0 eq)
- Morpholine (1.1 eq)
- Potassium carbonate (K_2CO_3) (1.5 eq)
- Acetonitrile (CH_3CN) (10 mL per mmol of sulfone)
- Round-bottom flask equipped with a magnetic stirrer and reflux condenser
- Heating mantle
- Standard laboratory glassware for workup and purification

• Procedure:

1. To a round-bottom flask, add **2-Chloroethyl 4-chlorophenyl sulfone**, acetonitrile, and potassium carbonate.
2. Begin stirring the mixture at room temperature.
3. Add morpholine to the reaction mixture.
4. Heat the mixture to reflux (approximately $82^{\circ}C$) and maintain for 4-6 hours.
5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
6. Once the reaction is complete, cool the mixture to room temperature.
7. Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
8. Evaporate the solvent from the filtrate under reduced pressure.
9. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Representative Data: N-Alkylation of Various Amines

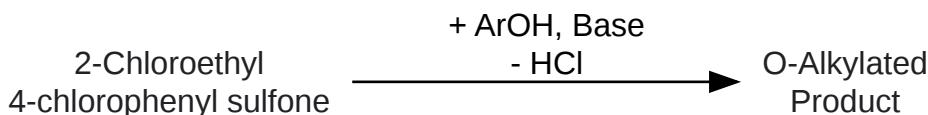
Substrate	Reaction Time (h)	Yield (%)
Aniline	8	75
Piperidine	4	92
Diethylamine	6	85
Benzylamine	5	88

Application 2: O-Alkylation of Phenols

Principle:

This reagent can also be used to alkylate the hydroxyl group of phenols to form the corresponding aryl ethers. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Phenol (ArOH)



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Caption: General reaction scheme for the O-alkylation of phenols.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

- Reagents and Materials:
 - **2-Chloroethyl 4-chlorophenyl sulfone** (1.0 eq)

- 4-Methoxyphenol (1.0 eq)
- Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)
- Anhydrous Dimethylformamide (DMF)
- Round-bottom flask with a magnetic stirrer and nitrogen inlet
- Standard laboratory glassware

- Procedure:
 1. To a flame-dried, nitrogen-purged round-bottom flask, add 4-methoxyphenol and anhydrous DMF.
 2. Cool the solution to 0°C in an ice bath.
 3. Carefully add sodium hydride portion-wise to the stirred solution.
 4. Allow the mixture to stir at 0°C for 30 minutes.
 5. Add a solution of **2-Chloroethyl 4-chlorophenyl sulfone** in anhydrous DMF dropwise.
 6. Allow the reaction to warm to room temperature and stir for 12-18 hours.
 7. Monitor the reaction by TLC.
 8. Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
 9. Extract the product with ethyl acetate (3 x 20 mL).
 10. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 11. Purify the crude product by column chromatography.

Representative Data: O-Alkylation of Various Phenols

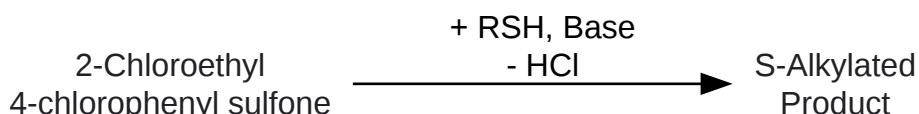
Substrate	Reaction Time (h)	Yield (%)
Phenol	18	80
4-Nitrophenol	12	95
Naphthol	16	83
Catechol (mono-alkylated)	24	65

Application 3: S-Alkylation of Thiols

Principle:

The high nucleophilicity of thiols makes them excellent substrates for alkylation by **2-Chloroethyl 4-chlorophenyl sulfone** to form thioethers. The reaction can be carried out under basic conditions to form the thiolate anion, which is a more potent nucleophile.

Thiol (RSH)



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Caption: General reaction scheme for the S-alkylation of thiols.

Experimental Protocol: S-Alkylation of Thiophenol

- Reagents and Materials:

- **2-Chloroethyl 4-chlorophenyl sulfone** (1.0 eq)
- Thiophenol (1.05 eq)

- Cesium carbonate (Cs_2CO_3) (1.5 eq)
- Acetonitrile (CH_3CN)
- Round-bottom flask with a magnetic stirrer

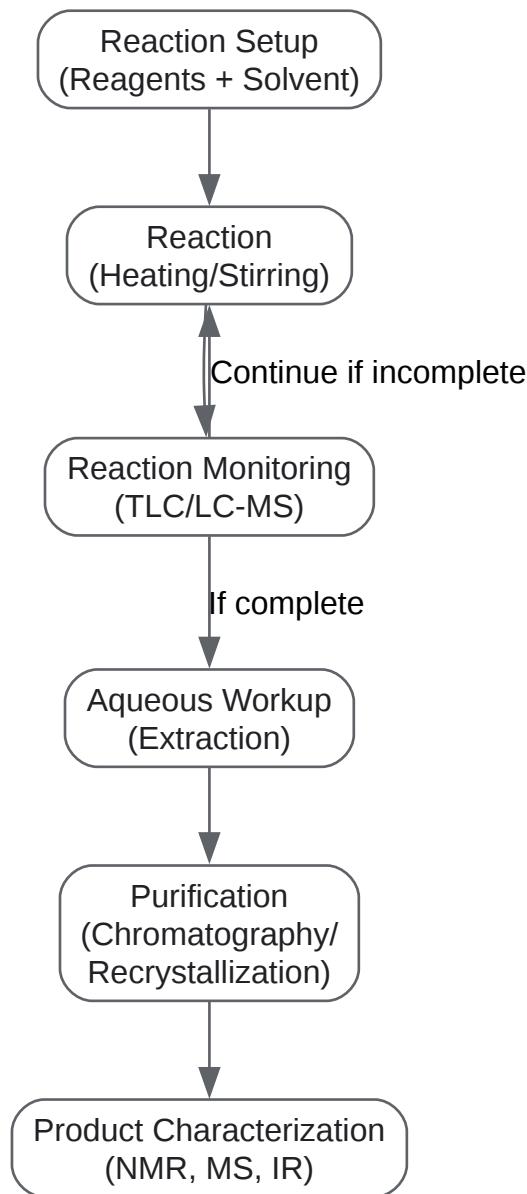
- Procedure:
 1. In a round-bottom flask, combine **2-Chloroethyl 4-chlorophenyl sulfone**, cesium carbonate, and acetonitrile.
 2. Stir the suspension at room temperature.
 3. Add thiophenol to the mixture.
 4. Continue stirring at room temperature for 2-4 hours.
 5. Monitor the reaction by TLC.
 6. After the reaction is complete, filter the solids and wash with acetonitrile.
 7. Remove the solvent from the filtrate by rotary evaporation.
 8. The resulting crude product can be purified by column chromatography on silica gel.

Representative Data: S-Alkylation of Various Thiols

Substrate	Reaction Time (h)	Yield (%)
Benzyl mercaptan	2	94
Cysteine (N-protected)	4	85
1-Dodecanethiol	3	90
4-Methylthiophenol	2.5	96

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of products derived from **2-Chloroethyl 4-chlorophenyl sulfone**.



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